molecular formula C23H21N5 B2853863 3-Methyl-1-(4-phenylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 354131-66-1

3-Methyl-1-(4-phenylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2853863
CAS No.: 354131-66-1
M. Wt: 367.456
InChI Key: XXEYDWQRVNODFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(4-phenylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a methyl group at position 3, a carbonitrile group at position 4, and a 4-phenylpiperazinyl moiety at position 1. The rigid, planar structure of the pyrido[1,2-a]benzimidazole scaffold, combined with the electron-withdrawing carbonitrile group, enhances intermolecular interactions and influences crystallization behavior . The 4-phenylpiperazine substituent introduces a bulky, aromatic group that may modulate solubility, pharmacokinetics, and target binding affinity, making this compound of interest in medicinal chemistry and drug discovery .

Properties

IUPAC Name

3-methyl-1-(4-phenylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5/c1-17-15-22(27-13-11-26(12-14-27)18-7-3-2-4-8-18)28-21-10-6-5-9-20(21)25-23(28)19(17)16-24/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEYDWQRVNODFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-phenylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps. One common method includes the reaction of 2-aminobenzimidazole with a suitable nitrile compound, followed by cyclization to form the pyrido[1,2-a]benzimidazole core. The piperazine ring is then introduced through nucleophilic substitution reactions, often using 4-phenylpiperazine as a reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-phenylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

3-Methyl-1-(4-phenylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-phenylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrido[1,2-a]benzimidazole-4-carbonitrile framework allows for diverse substitutions. Key analogs and their structural differences are summarized below:

Compound Name Substituents at Position 1 Substituents at Position 2/3 Key Structural Features
Target Compound 4-Phenylpiperazinyl 3-Methyl Bulky arylpiperazine enhances lipophilicity; carbonitrile stabilizes π-π interactions.
3-Methyl-1-(4-o-tolyl-piperazin-1-yl)-pyrido[1,2-a]benzimidazole-4-carbonitrile 4-(2-Methylphenyl)piperazinyl 3-Methyl Methyl group on phenyl improves metabolic stability but reduces solubility.
1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propyl-pyrido[1,2-a]benzimidazole-4-carbonitrile 4-(4-Methylphenyl)piperazinyl 3-Propyl Propyl chain increases hydrophobicity; may affect membrane permeability.
3-Methyl-1-oxo-2-(4-fluorobenzyl)-pyrido[1,2-a]benzimidazole-4-carbonitrile Oxo group 2-(4-Fluorobenzyl) Fluorine substitution enhances electronegativity and bioavailability.
5-[3-(4-Benzylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxo-analog 3-(4-Benzylpiperidinyl)-2-hydroxypropyl 3-Methyl Hydroxypropyl linker and benzyl group improve hydrogen bonding and target affinity.

Key Observations :

  • Piperazine vs.
  • Aryl Substituents : Phenyl groups (target compound) enhance aromatic stacking, while fluorinated or chlorinated aryl groups (e.g., ) improve metabolic resistance .

Key Observations :

  • High yields (>80%) are achievable with electron-withdrawing groups (e.g., carbonitrile) due to stabilized intermediates .
  • Bulky substituents (e.g., 4-phenylpiperazine) often require longer reaction times and specialized purification .
Physicochemical Properties
Compound logP Melting Point (°C) Solubility Trends Reference
Target Compound (analog from ) 6.26 >276 Low aqueous solubility; DMSO-compatible
3-Methyl-1-(4-methylphenyl)-pyrido[1,2-a]benzimidazole-4-carbonitrile N/A N/A Enhanced solubility in polar solvents
1-{4-[(5-Chloro-2-methoxyphenyl)methyl]piperazinyl}-analog () 6.26 N/A High logP suggests CNS penetration potential

Key Observations :

  • The 4-phenylpiperazinyl group increases logP (lipophilicity), favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Carbonitrile and oxo groups improve crystallinity and thermal stability (>260°C) .

Key Observations :

  • Antimicrobial activity correlates with electron-withdrawing substituents (e.g., fluorine, chlorine) .
  • Piperazine derivatives are under exploration for CNS targets due to structural similarity to known neuroactive agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.